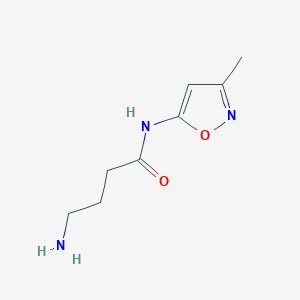![molecular formula C8H17ClN2O B1469725 Chlorhydrate de 1-{3-[(méthylamino)méthyl]pyrrolidin-1-yl}éthan-1-one CAS No. 1423032-06-7](/img/structure/B1469725.png)
Chlorhydrate de 1-{3-[(méthylamino)méthyl]pyrrolidin-1-yl}éthan-1-one
Vue d'ensemble
Description
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en neurosciences
Ce composé agit comme un inhibiteur de la recapture de la noradrénaline-dopamine , ce qui le rend précieux pour étudier la dynamique des neurotransmetteurs dans le cerveau. Il peut aider à comprendre les mécanismes de la toxicomanie aux psychostimulants et de la libération des neurotransmetteurs, ce qui est crucial pour développer des traitements pour des troubles comme la dépression et le TDAH.
Pharmacologie
En recherche pharmacologique, ce composé sert de composé de référence pour la synthèse de potentiels agents thérapeutiques . Sa capacité à moduler la recapture de la dopamine et de la noradrénaline est intéressante pour créer de nouveaux médicaments ciblant ces voies, qui sont impliquées dans divers troubles psychiatriques et neurologiques.
Biochimie
Les biochimistes utilisent ce composé pour étudier les interactions enzyme-substrat au sein du système nerveux central . Il peut être utilisé pour étudier les voies biochimiques impliquées dans la neurotransmission et les processus métaboliques qui affectent la fonction cérébrale et le comportement.
Toxicologie
La similitude structurelle du composé avec des substances psychoactives connues en fait l'objet d'études toxicologiques. Les chercheurs peuvent explorer son profil de toxicité, son métabolisme et son excrétion pour comprendre les risques potentiels associés à l'exposition et pour élaborer des directives de sécurité .
Chimie analytique
Les chimistes analytiques peuvent utiliser ce composé comme étalon de calibration en chromatographie et en spectrométrie de masse . Cela aide à la mesure précise de composés similaires dans des échantillons biologiques, ce qui est essentiel pour les tests de médicaments et l'analyse médico-légale.
Chimie médicinale
En chimie médicinale, la structure du composé est essentielle pour concevoir de nouveaux ligands qui peuvent interagir avec divers systèmes de neurotransmetteurs . Il aide au développement de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits pour traiter les problèmes de santé mentale.
Mécanisme D'action
Target of Action
The primary target of 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus by controlling the levels of norepinephrine and dopamine in the brain.
Mode of Action
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters into presynaptic neurons. This action increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling .
Result of Action
The inhibition of norepinephrine and dopamine reuptake by 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride can lead to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improved mood and increased alertness . .
Propriétés
IUPAC Name |
1-[3-(methylaminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-3-8(6-10)5-9-2;/h8-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHJBNSUXWNOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-06-7 | |
| Record name | Ethanone, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)
![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)




![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)

![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)



